
N'-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19046 g/mol . This compound is characterized by the presence of a benzyl group, a dichlorophenoxy group, and an ethanimidamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide typically involves the reaction of 3,4-dichlorophenol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine oxalate: This compound has a similar structure but differs in the presence of a methylethanamine group instead of an ethanimidamide moiety.
N-Benzyl-2-(3,4-dichlorophenoxy)nicotinamide: This compound contains a nicotinamide group, which distinguishes it from N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide.
The uniqueness of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H14Cl2N2O |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
N'-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)20-10-15(18)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,19) |
InChI Key |
UXILYQMCFTYRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(COC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
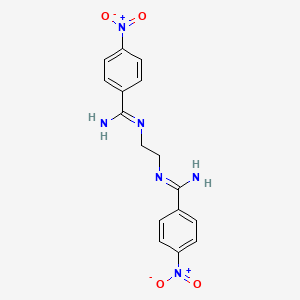
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)
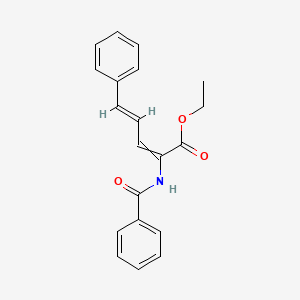
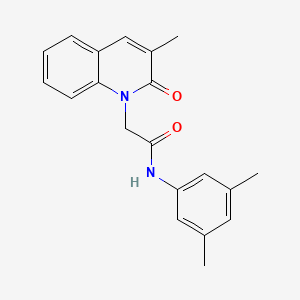
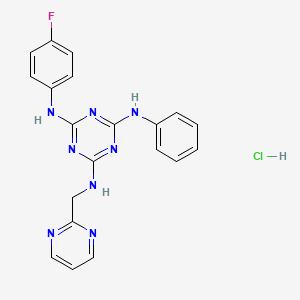

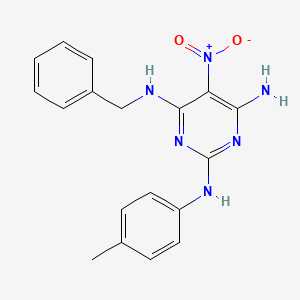
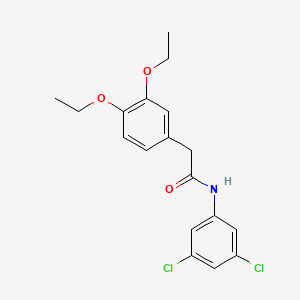
![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)

